![molecular formula C9H10N2O B173257 3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one CAS No. 109535-73-1](/img/structure/B173257.png)
3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one” is a chemical compound that belongs to the class of 1H-pyrrolo[2,3-b]pyridine derivatives . These derivatives have been found to exhibit potent activities against FGFR1, 2, and 3 . They play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves reacting the starting material with R-substituted aldehyde at 50°C . This results in the formation of compounds with potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are primarily associated with their inhibitory activity against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively) .Scientific Research Applications
FGFR Inhibitors
This compound has been used in the design and synthesis of derivatives that act as potent inhibitors for Fibroblast Growth Factor Receptors (FGFR), which are important in various biological processes including cell proliferation, differentiation, and migration .
Anti-proliferative Activity
Derivatives of this compound have shown potent anti-proliferative activity against Hep3B cells, which is significant in cancer research .
Human Neutrophil Elastase Inhibition
There is also research indicating the use of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors for human neutrophil elastase (HNE), an enzyme associated with inflammatory diseases .
Mechanism of Action
Target of Action
The primary targets of 3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
This compound interacts with its targets by inhibiting FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The compound affects the FGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by this compound results in the disruption of these pathways, particularly the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .
Pharmacokinetics
It’s noted that one of the derivatives of this compound, referred to as 4h, has a low molecular weight , which could potentially influence its ADME properties and bioavailability.
Result of Action
The compound’s action results in the inhibition of cell proliferation and induction of apoptosis . Specifically, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
The expression of fgfrs can vary under different conditions , which suggests that the compound’s efficacy could potentially be influenced by the cellular environment and the specific conditions under which it is administered.
Future Directions
The future directions for the research on 1H-pyrrolo[2,3-b]pyridine derivatives involve the development of a class of these derivatives targeting FGFR with development prospects . These compounds represent an attractive strategy for cancer therapy, and their further study could lead to the discovery of more potent inhibitors .
properties
IUPAC Name |
3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-9(2)6-4-3-5-10-7(6)11-8(9)12/h3-5H,1-2H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQOBOAKNXTWQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(NC1=O)N=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563462 |
Source


|
| Record name | 3,3-Dimethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one | |
CAS RN |
109535-73-1 |
Source


|
| Record name | 3,3-Dimethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

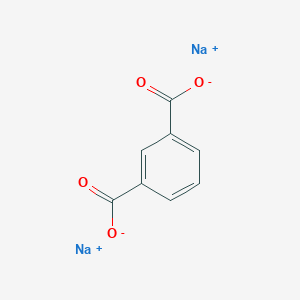
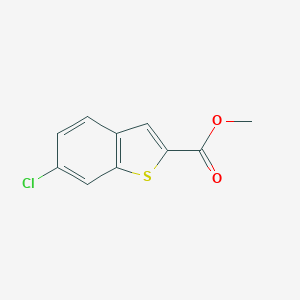

![(E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B173194.png)
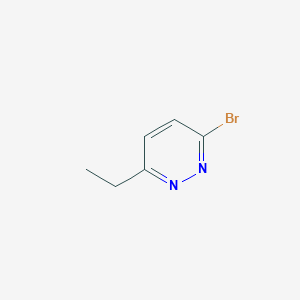
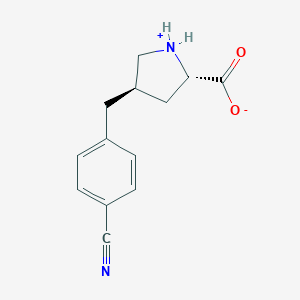

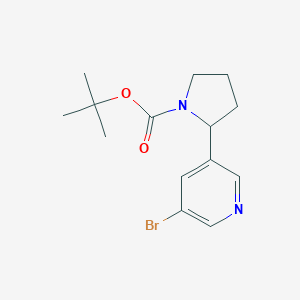


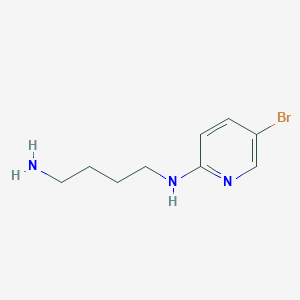

![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-2-yl)phenyl]methyl]hydrazinyl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B173219.png)
